molecular formula C8H11NO2 B15254484 1-(4-Methoxypyrrolidin-2-yl)prop-2-yn-1-one

1-(4-Methoxypyrrolidin-2-yl)prop-2-yn-1-one

Cat. No.: B15254484
M. Wt: 153.18 g/mol
InChI Key: OXYDFMWSVXFDAE-UHFFFAOYSA-N
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Description

1-(4-Methoxypyrrolidin-2-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a propynone moiety. It is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 1-(4-Methoxypyrrolidin-2-yl)prop-2-yn-1-one typically involves the reaction of 4-methoxypyrrolidine with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Methoxypyrrolidin-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyrrolidin-2-yl)prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including modulation of neurotransmitter levels and inhibition of oxidative stress pathways .

Comparison with Similar Compounds

1-(4-Methoxypyrrolidin-2-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(4-methoxypyrrolidin-2-yl)prop-2-yn-1-one

InChI

InChI=1S/C8H11NO2/c1-3-8(10)7-4-6(11-2)5-9-7/h1,6-7,9H,4-5H2,2H3

InChI Key

OXYDFMWSVXFDAE-UHFFFAOYSA-N

Canonical SMILES

COC1CC(NC1)C(=O)C#C

Origin of Product

United States

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